4-(Diethylcarbamoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(diethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZGEKOOJZWDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

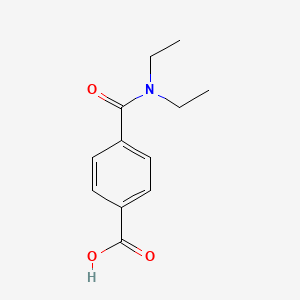

4-(Diethylcarbamoyl)benzoic acid chemical structure and SMILES

This technical guide details the chemical identity, synthesis, and applications of 4-(Diethylcarbamoyl)benzoic acid , a significant bifunctional building block and metabolic derivative.

Chemical Identity, Synthesis, and Analytical Profiling

Executive Summary

This compound (CAS: 71888-24-9) is a para-substituted benzoic acid derivative featuring a diethylamide moiety. It is chemically distinct from its meta-isomer, which is the primary metabolite of the insect repellent DEET. In drug discovery, this molecule serves as a critical bifunctional linker , offering a rigid phenyl core with orthogonal reactivity: a stable amide group and a reactive carboxylic acid. It is widely utilized in the synthesis of histone deacetylase (HDAC) inhibitors, as a ligand in Metal-Organic Frameworks (MOFs), and as an analytical standard for environmental toxicology monitoring of N,N-diethyl-p-toluamide (p-DEET).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Nomenclature

-

IUPAC Name: this compound

-

Synonyms: N,N-Diethylterephthalamic acid; p-Carboxy-N,N-diethylbenzamide.

-

Molecular Formula:

-

Molecular Weight: 221.25 g/mol

Molecular Descriptors

| Descriptor | Value | Notes |

| Canonical SMILES | CCN(CC)C(=O)c1ccc(C(=O)O)cc1 | Useful for cheminformatics & docking. |

| InChI Key | DGZGEKOOJZWDQO-UHFFFAOYSA-N | Unique hashed identifier. |

| CAS Number | 71888-24-9 | Specific to the acid form. |

| pKa (Acid) | 3.54 ± 0.10 | Predicted (carboxylic acid proton). |

| logP | 1.63 | Moderate lipophilicity. |

| H-Bond Donors | 1 | Carboxylic acid -OH. |

| H-Bond Acceptors | 3 | Amide O, Acid O, Acid -OH. |

Structural Visualization

The molecule consists of a benzene ring substituted at the 1 and 4 positions (para). The diethylamide group is planar due to resonance, while the carboxylic acid provides a site for hydrogen bonding or further derivatization.

Figure 1: Functional decomposition of this compound.

Synthetic Methodology

Direct amidation of terephthalic acid with diethylamine often results in a mixture of mono-amide, bis-amide, and unreacted starting material due to the symmetric nature of the di-acid. To ensure regioselectivity , the "Mono-Ester Route" is the industry standard.

Reaction Pathway

The synthesis proceeds via the activation of Monomethyl terephthalate , preventing the formation of the bis-amide.

Figure 2: Selective synthesis pathway preventing bis-amidation.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

-

Monomethyl terephthalate (1.80 g, 10 mmol)

-

Thionyl chloride (

) (Excess) -

Diethylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Lithium Hydroxide (LiOH)

-

Solvents: Dichloromethane (DCM), THF, Water.

Procedure:

-

Activation: Dissolve Monomethyl terephthalate (1.80 g) in dry DCM. Add

(3 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess -

Amidation: Redissolve the residue in dry DCM (20 mL). Cool to 0°C. Add TEA (1.5 eq). Dropwise add Diethylamine (1.1 eq) over 15 minutes. Warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: TLC (EtOAc/Hexane 1:1) should show conversion of the acid chloride (reactive) to the less polar ester-amide.

-

-

Workup (Ester): Wash organic layer with 1M HCl (to remove excess amine) and Brine. Dry over

and concentrate. -

Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2 eq). Stir at RT for 12 hours.

-

Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid. Filter, wash with cold water, and dry.

-

Yield Expectations: 85-92%.

-

Purification: Recrystallization from Ethanol/Water if necessary.

-

Analytical Characterization

Distinguishing the target from its meta-isomer (the DEET metabolite) is critical in toxicology and quality control.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

-

Carboxylic Acid:

13.1 ppm (broad s, 1H, -COOH ). -

Aromatic Region: The para-substitution pattern creates a characteristic AA'BB' system (pseudo-doublets).

- 8.02 ppm (d, J=8.2 Hz, 2H, Ar-H ortho to COOH).

- 7.45 ppm (d, J=8.2 Hz, 2H, Ar-H ortho to Amide).

-

differentiation: The meta-isomer would show a complex splitting pattern (singlet, doublet, triplet, doublet).

-

Ethyl Groups: Due to restricted rotation around the Amide C-N bond, the ethyl groups often appear as two distinct sets of signals (broadened or split) at room temperature.

- 3.1–3.5 ppm (m, 4H, N-CH 2-CH3).

- 1.0–1.2 ppm (m, 6H, N-CH2-CH 3).

Mass Spectrometry

-

Technique: LC-MS (ESI-).

-

Observed Ion: [M-H]⁻ = 220.2 m/z.

-

Fragmentation: Loss of

(44 Da) and diethylamine fragments.

Applications in Research & Development

Metabolic Toxicology (DEET Context)

While N,N-Diethyl-m -toluamide (DEET) is the gold standard repellent, technical grade DEET often contains the para-isomer (N,N-Diethyl-p-toluamide) as an impurity.

-

Metabolic Pathway: The benzylic methyl group of the p-toluamide is oxidized by cytochrome P450 enzymes to form this compound.

-

Biomarker Utility: This acid is excreted in urine and serves as a specific biomarker for exposure to the para-isomer impurity in commercial repellents [1].

Materials Science: MOF Ligands

The molecule acts as a ditopic ligand in the synthesis of Metal-Organic Frameworks (MOFs).

-

Mechanism: The carboxylic acid coordinates to metal clusters (e.g., Zn, Zr), while the diethylamide group acts as a hydrogen-bond acceptor within the pore, influencing gas adsorption selectivity (e.g.,

vs

Fragment-Based Drug Discovery (FBDD)

The 4-(diethylcarbamoyl)phenyl motif is a "privileged scaffold" in medicinal chemistry.

-

HDAC Inhibitors: The benzoic acid moiety binds to the Zinc ion in the active site of Histone Deacetylases, while the amide cap interacts with the surface rim.

-

Linker Chemistry: Used to create PROTACs where a rigid, linear spacer is required between the E3 ligase ligand and the protein of interest.

References

-

Centers for Disease Control and Prevention (CDC). (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-Toluamide). U.S. Department of Health and Human Services.[1] [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. [Link]

-

Organic Syntheses. (1977).[2] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Org. Synth. 1977, 56,[2] 59. [Link]

Sources

Technical Monograph: 4-[(Diethylamino)carbonyl]benzoic Acid

The following technical guide provides an in-depth analysis of 4-[(diethylamino)carbonyl]benzoic acid (CAS: 71888-24-9), distinct from its common meta-isomer (a major DEET metabolite). This guide focuses on its chemical identity, synthesis, and analytical differentiation in pharmaceutical and environmental applications.

CAS Registry Number: 71888-24-9 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol

Executive Summary & Chemical Identity

4-[(Diethylamino)carbonyl]benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid at the para-position relative to a diethylcarboxamide group. While frequently confused with its meta-isomer (N,N-diethyl-m-phthalamic acid, a primary metabolite of the insect repellent DEET), the para-isomer serves a distinct role as a synthesis intermediate for histone deacetylase (HDAC) inhibitors, a ligand in Metal-Organic Frameworks (MOFs), and a critical impurity marker in the quality control of diethyltoluamide-based agrochemicals.

Synonyms and Nomenclature

Precision in nomenclature is vital to avoid isomer confusion. The following table standardizes the terminology for this compound.

| Category | Synonym / Identifier | Contextual Note |

| IUPAC Name | 4-(Diethylcarbamoyl)benzoic acid | Preferred systematic name. |

| Common Name | N,N-Diethylterephthalamic acid | Emphasizes derivation from terephthalic acid. |

| Inverted Name | Benzoic acid, 4-[(diethylamino)carbonyl]- | Chemical abstract indexing format. |

| Functional Name | 4-Carboxy-N,N-diethylbenzamide | Highlights benzamide core structure. |

| Acronym | p-DCBA | Used in environmental analysis to distinguish from m-DCBA (DEET metabolite). |

| Impurity Code | DEET Impurity B (varies by pharmacopeia) | Often found in technical grade DEET synthesized from impure toluic acid. |

Structural Logic & Isomerism

To understand the significance of 4-[(diethylamino)carbonyl]benzoic acid, one must analyze its structural relationship to DEET. The para-orientation significantly alters the dipole moment and crystal packing compared to the meta-isomer, affecting solubility and retention times in liquid chromatography.

Structural Pathway Diagram

The following diagram illustrates the structural divergence between the commercial repellent DEET and the target para-isomer, highlighting the oxidative pathways that generate these distinct acids.

Figure 1: Structural relationship between DEET (meta-series) and the target p-DCBA (para-series). The target molecule arises from the oxidation of the para-isomer impurity or direct synthesis.

Synthetic Protocols

For research applications requiring high-purity standards (e.g., for HPLC calibration), commercial sources often contain up to 5% of the meta-isomer. The following protocol describes the selective synthesis of 4-[(diethylamino)carbonyl]benzoic acid from terephthalic acid mono-methyl ester to ensure regiochemical purity.

Protocol A: Selective Synthesis via Mono-Ester

Objective: Synthesize >99% pure p-DCBA without contaminating meta-isomers.

Reagents:

-

Mono-methyl terephthalate (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Diethylamine (Et₂NH) (2.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Lithium Hydroxide (LiOH)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

Dissolve mono-methyl terephthalate in anhydrous DCM under N₂ atmosphere.

-

Add SOCl₂ dropwise at 0°C, then reflux for 2 hours until gas evolution ceases.

-

Mechanism:[1][2] Conversion of the carboxylic acid to the highly reactive acid chloride.

-

Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride.

-

-

Amidation:

-

Redissolve the residue in DCM. Cool to 0°C.

-

Add a mixture of Diethylamine and Et₃N dropwise. The Et₃N acts as a scavenger for the HCl generated.

-

Stir at room temperature for 4 hours.

-

Validation Point: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting ester.

-

-

Hydrolysis (Deprotection):

-

Isolate the intermediate (Methyl 4-(diethylcarbamoyl)benzoate).

-

Dissolve in THF:Water (1:1). Add LiOH (2.0 eq).

-

Stir at 40°C for 3 hours.

-

Acidify with 1M HCl to pH 2 to precipitate the target acid.

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Expected Yield: 85-90%.

-

Identity Confirmation: ¹H NMR (DMSO-d₆) should show distinct para-substitution pattern (two doublets, typically ~7.5-8.0 ppm).

-

Analytical Characterization & Differentiation

Distinguishing 4-[(diethylamino)carbonyl]benzoic acid from the meta-isomer is critical in environmental toxicology and DEET quality assurance. The para-isomer typically elutes after the meta-isomer on C18 columns due to planar stacking capabilities enhancing interaction with the stationary phase.

Protocol B: HPLC Separation of Isomers

Application: Quantifying p-DCBA impurity in DEET samples.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 15 min; Hold 2 min. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Aromatic ring absorption) |

| Retention Order | 1. m-DCBA (Metabolite) 2. p-DCBA (Target/Impurity) 3. DEET |

Data Interpretation

The para-substituted acid has a higher melting point (approx. 188-190°C) compared to the meta-isomer (approx. 140-143°C) due to increased symmetry facilitating better crystal lattice packing.

Applications in Material Science (MOFs)

Beyond its role as an analytical standard, 4-[(diethylamino)carbonyl]benzoic acid is utilized as a "monotopic" ligand in the synthesis of Metal-Organic Frameworks. The diethylamide group acts as a steric blocker, preventing network interpenetration and increasing pore volume in coordination polymers.

Ligand Coordination Workflow

The following Graphviz diagram depicts the logic of using this molecule to terminate MOF growth or introduce functional handles.

Figure 2: Application of p-DCBA as a modulator in MOF synthesis. The mono-acid functionality coordinates to the metal node, while the diethylamide tail projects into the pore or terminates the crystal surface.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 71888-24-9, this compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2015).[3] Biomonitoring of N,N-diethyl-m-toluamide (DEET) and its metabolites. Retrieved from [Link]

- Kuklenyik, P., et al. (2013). "Identification of DEET metabolites in human urine by HPLC-MS/MS." Journal of Chromatography B.

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: N,N-diethyl-m-toluamide (DEET).[2] (Provides data on impurities including para-isomers). Retrieved from [Link]

Sources

An In-depth Technical Guide to Differentiating 4-(Diethylcarbamoyl)benzoic acid and N,N-Diethyl-meta-toluamide (DEET)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

While structurally related as N,N-disubstituted benzamides, 4-(Diethylcarbamoyl)benzoic acid and N,N-Diethyl-meta-toluamide (DEET) possess distinct chemical properties and biological functions that necessitate unambiguous differentiation in a research and development setting. DEET is globally recognized as the gold standard for insect repellents, developed by the U.S. Army in 1946.[1][2] Its efficacy stems from its ability to interfere with the olfactory receptors of insects.[3][4] In contrast, this compound is a chemically distinct molecule primarily encountered as a metabolite of DEET or as a synthetic intermediate.[5][6] This guide provides a comprehensive technical comparison, covering their molecular structures, physicochemical properties, synthesis, and biological activities. Crucially, it offers detailed, field-proven analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques, to enable precise identification and separation, ensuring scientific integrity in experimental design and data interpretation.

Molecular and Physicochemical Profiles

The fundamental difference between the two compounds lies in the substitution pattern on the benzene ring. DEET features a methyl group at the meta-position (position 3), whereas this compound has a carboxylic acid group at the para-position (position 4). This seemingly minor structural variance dramatically alters their chemical and physical properties.

Chemical Structure

The distinct placement of the methyl group versus the carboxylic acid group dictates the molecule's polarity, solubility, and reactivity.

Caption: Molecular structures of DEET and this compound.

Physicochemical Properties

The presence of the carboxylic acid group in this compound introduces acidic properties and increases its polarity compared to the relatively non-polar nature of DEET. This is the cornerstone of their analytical separation.

| Property | N,N-Diethyl-meta-toluamide (DEET) | This compound | Reference(s) |

| IUPAC Name | N,N-Diethyl-3-methylbenzamide | This compound | [7][8] |

| CAS Number | 134-62-3 | 71888-24-9 | [1][] |

| Molecular Formula | C12H17NO | C12H15NO3 | [4][8] |

| Molecular Weight | 191.27 g/mol | 221.26 g/mol | [1][10] |

| Appearance | Colorless to slightly yellow oil | White to off-white crystalline powder | [7][10] |

| Melting Point | < -25 °C (liquid at room temp) | 154-157 °C | [2][10] |

| Boiling Point | ~290 °C | Not available | [2] |

| Water Solubility | Practically insoluble | Sparingly soluble | [1] |

| LogP (Octanol/Water) | 2.02 | Lower (predicted) | [1] |

Synthesis and Biological Significance

The synthetic pathways and biological roles of these compounds are fundamentally different, reflecting their distinct chemical natures.

Comparative Synthesis Overview

DEET is commercially synthesized by converting m-toluic acid into its more reactive acyl chloride derivative, which is then reacted with diethylamine.[11][12] This is a standard amidation reaction.

This compound is not typically a target for direct synthesis in the same way as DEET. It is more commonly known as a major metabolite of DEET in humans and other organisms.[5][6] Its synthesis would proceed from terephthalic acid derivatives.

Caption: Contrasting synthetic and metabolic pathways.

Divergent Biological Roles

DEET: A Neuroactive Insect Repellent DEET's primary and well-established function is as a broad-spectrum insect repellent.[4][7] It does not kill insects but repels them through several proposed mechanisms of action:

-

Olfactory Interference: DEET masks human scents like carbon dioxide and lactic acid, making it difficult for insects to locate a host.[1][3]

-

Receptor Disruption: It directly interacts with and disrupts the function of insect odorant receptors (ORs) and ionotropic receptors (IRs), causing confusion and avoidance.[7][13]

-

Contact Repellency: Upon landing, the bitter taste of DEET acts as a contact irritant, discouraging biting.[7]

This compound: A Metabolite and Potential Pharmacophore The biological activity of this compound is not as extensively studied as DEET. Its primary significance is as a biomarker for DEET exposure, as it is a major urinary metabolite.[5][6]

However, its structural similarity to other pharmacologically active benzoic acid derivatives, such as probenecid, suggests potential for other biological activities. Probenecid, which is 4-(dipropylsulfamoyl)benzoic acid, is a uricosuric agent used to treat gout by inhibiting renal tubular transport of organic acids.[14][15][16] This structural analogy suggests that this compound could potentially interact with organic anion transporters, a hypothesis that may warrant further investigation in drug development. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[17][18][19]

Analytical Differentiation: A Self-Validating Protocol

Accurate differentiation between these two compounds is critical. Due to the significant difference in polarity conferred by the carboxylic acid group, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for robust separation.

Principle of RP-HPLC Separation

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like DEET, have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). More polar compounds, like this compound, have a greater affinity for the mobile phase and elute earlier. The acidic nature of this compound allows for manipulation of its retention time by adjusting the mobile phase pH.

Caption: Workflow for analytical separation by RP-HPLC.

Step-by-Step HPLC Protocol

This protocol provides a starting point for the separation of DEET and this compound. It is designed to be self-validating through the inclusion of system suitability tests.[20][21]

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN)

-

Standards of DEET and this compound

-

0.45 µm syringe filters

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phases as described. Degas thoroughly before use. The acidic modifier (TFA/Formic Acid) is crucial to ensure the carboxylic acid group of this compound is protonated, leading to consistent retention.

-

Standard Preparation: Prepare individual 1 mg/mL stock solutions of DEET and this compound in acetonitrile. From these, prepare a mixed working standard containing 50 µg/mL of each component by diluting with a 50:50 mixture of Mobile Phase A and B.

-

Sample Preparation: Dissolve the unknown sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (both compounds have a benzamide chromophore)[21]

-

Column Temperature: 30 °C

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |

-

-

System Suitability Test (SST): Before running samples, inject the mixed working standard five times. The system is deemed ready if the following criteria are met:

-

Resolution (Rs): > 2.0 between the two peaks.

-

Tailing Factor (T): < 1.5 for each peak.

-

Relative Standard Deviation (%RSD) of Peak Area: < 2.0% for each analyte.

-

-

Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times with those of the standards.

Expected Results:

| Compound | Expected Retention Time (min) | Rationale |

| This compound | ~ 4-6 | Higher polarity due to the carboxylic acid group leads to weaker interaction with the C18 column and earlier elution. |

| N,N-Diethyl-meta-toluamide (DEET) | ~ 8-10 | Lower polarity leads to stronger retention on the non-polar stationary phase and later elution. |

Spectroscopic Confirmation

While HPLC provides separation, spectroscopic methods confirm molecular identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling difference is in the hydroxyl region. This compound will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer formed by hydrogen bonding.[22][23] It will also show a C=O stretch around 1700 cm⁻¹.[22][24] DEET will lack the broad O-H band entirely, but will show a characteristic amide C=O stretch around 1630 cm⁻¹.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aromatic region of the spectra will be distinct. DEET's meta-substituted ring will produce a more complex multiplet pattern for its four aromatic protons.[25][26] this compound's para-substituted ring will show a simpler pattern, typically two doublets, due to the higher symmetry. Furthermore, this compound will have a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton, which will be absent in the DEET spectrum.[2] Due to restricted rotation around the amide C-N bond, the signals for the two ethyl groups in both molecules may appear as separate, complex multiplets at room temperature.[27][28]

Conclusion

The differentiation of this compound and N,N-Diethyl-meta-toluamide is a clear-cut process when approached with an understanding of their fundamental structural differences. The presence of a polar, acidic carboxylic acid group in the former versus a non-polar methyl group in the latter is the key determinant of their distinct physicochemical properties, biological roles, and analytical behavior. For researchers, scientists, and drug development professionals, employing robust chromatographic methods like the RP-HPLC protocol detailed herein, confirmed by spectroscopic analysis, is essential for ensuring data integrity and advancing research with precision and confidence.

References

-

Wikipedia. (n.d.). DEET. Retrieved from [Link]

-

ERGSY. (n.d.). How does DEET work to repel insects?. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. Retrieved from [Link]

-

Scribd. (n.d.). DEET Synthesis and Purification. Retrieved from [Link]

-

Journal of Chemical Education. (2010, March 10). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Retrieved from [Link]

-

Sub Zero. (n.d.). In-Depth Guide to DEET as an Insect Repellent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The mysterious multi-modal repellency of DEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Annotated 1 H NMR in CDCl 3 of DEET Standard and isolated environmental fraction. Retrieved from [Link]

-

AZoM. (2024, August 12). Examining Commercial Mosquito Repellent with 1H NMR Data. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]

-

Chemconnections. (n.d.). Synthesis of N,N-diethyltoluamide /DEET. Retrieved from [Link]

-

University of Missouri–St. Louis. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-m-toluamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Odinity. (2013, November 18). The Synthesis of Nitrogen ,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical Education. (2001, April 1). Molecular Mechanics and Variable-Temperature 1H NMR Studies on N,N-Diethyl-m-toluamide. Retrieved from [Link]

-

MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

-

Chemconnections. (n.d.). Postlab : Synthesis of DEET - NMR: Resonance/ Rotations. Retrieved from [Link]

-

The Journal of Chemical Physics. (2003, December 1). The infrared absorption spectrum of the gas phase neutral benzoic acid monomer and dimer. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Steady-state FTIR spectrum of 32 mM benzoic acid in acetonitrile- d.... Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C12H15NO3, 25 grams. Retrieved from [Link]

-

Waters. (n.d.). Benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. Retrieved from [Link]

-

National Institutes of Health. (2018, November 28). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). probenecid tablet, film coated. Retrieved from [Link]

-

PubMed. (n.d.). Clinical pharmacokinetics of probenecid. Retrieved from [Link]

-

PubChem. (n.d.). Probenecid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Probenecid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

Sources

- 1. DEET Technical Fact Sheet [npic.orst.edu]

- 2. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How does DEET work to repel insects? | ERGSY [ergsy.com]

- 4. subzero.co.uk [subzero.co.uk]

- 5. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DEET - Wikipedia [en.wikipedia.org]

- 8. This compound | C12H15NO3 | CID 12553499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 71888-24-9 [sigmaaldrich.com]

- 11. scribd.com [scribd.com]

- 12. An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid [revmedmilitar.sld.cu]

- 13. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. s3.pgkb.org [s3.pgkb.org]

- 16. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. ijarsct.co.in [ijarsct.co.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. azom.com [azom.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chemconnections.org [chemconnections.org]

N,N-Diethylbenzamide Derivatives: From Vector Control to Delta-Opioid Modulation and Synthetic Scaffolding

Topic: Applications of N,N-Diethylbenzamide Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists

Executive Summary

The N,N-diethylbenzamide moiety is often pigeonholed as the structural core of DEET, the gold-standard insect repellent. However, in advanced medicinal chemistry, this scaffold transcends vector control. It serves as a critical pharmacophore in selective delta-opioid receptor (DOR) agonists and acts as one of the most powerful Directed Metalation Groups (DMGs) in synthetic aromatic chemistry. This guide analyzes the pharmacological utility of diethylbenzamide derivatives, contrasting the toxicological profiles of the parent scaffold against its methylated analogs, and details its application in the synthesis of complex polysubstituted drug candidates via Directed Ortho Metalation (DoM).

Pharmacological Applications: The Delta-Opioid Receptor (DOR)

While mu-opioid receptor (MOR) agonists are potent analgesics, they are plagued by respiratory depression and addiction liabilities. The N,N-diethylbenzamide scaffold has emerged as a key structural element in the development of non-peptidic, selective DOR agonists, which offer therapeutic potential for anxiety, depression, and pain without the classical MOR side effects.

Case Study: SNC 80

SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide] is the archetype of this class.[1][2][3][4][5][6]

-

Pharmacophore Role: The N,N-diethylbenzamide group provides the necessary lipophilic bulk and spatial orientation to fit the DOR orthosteric pocket, distinct from the MOR pocket which often favors different steric profiles.

-

Mechanism of Action: SNC 80 acts as a highly selective agonist at the DOR. Upon binding, it activates G-protein coupled signaling pathways while also recruiting

-arrestin, a process implicated in receptor desensitization and potential convulsant side effects observed in preclinical models.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by SNC 80 binding to the Delta-Opioid Receptor.

Figure 1: Signal transduction pathway of SNC 80 at the Delta-Opioid Receptor, highlighting both G-protein dependent and

Toxicology and Vector Control: DEET vs. DEB

The distinction between N,N-diethyl-3-methylbenzamide (DEET) and its des-methyl analog, N,N-diethylbenzamide (DEB), is a classic example of how minor structural modifications dictate safety profiles.

Comparative Toxicity

Research indicates that while DEET has a favorable safety profile for topical application, DEB exhibits significant respiratory toxicity in mammalian models.

| Compound | Structure | Primary Use | Toxicity Profile (Murine Models) |

| DEET | N,N-Diethyl-3-methylbenzamide | Insect Repellent | Low acute toxicity; No respiratory depression at effective doses. |

| DEB | N,N-Diethylbenzamide | Chemical Intermediate | High Risk: Causes irreversible respiratory frequency depression at >277 mg/m³.[7][8] |

| DEPA | N,N-Diethylphenylacetamide | Insect Repellent | Moderate toxicity; safer than DEB, comparable to DEET.[7] |

Mechanistic Insight: The absence of the meta-methyl group in DEB alters its metabolic processing and interaction with respiratory centers in the CNS. This highlights the "magic methyl" effect in medicinal chemistry, where a single methyl group can drastically shift the therapeutic index.

Synthetic Utility: The "King" of Directed Metalation Groups

For the synthetic chemist, N,N-diethylbenzamide is invaluable not as a final drug, but as a starting material. It is one of the most effective Directed Metalation Groups (DMGs) for Directed Ortho Metalation (DoM).

Mechanism: Complex Induced Proximity Effect (CIPE)

The N,N-diethyl amide moiety coordinates strongly with alkyllithium bases (e.g., s-BuLi). This coordination:

-

Anchors the lithium base to the molecule.

-

Increases the acidity of the ortho-proton via inductive effects.

-

Directs the deprotonation exclusively to the ortho-position, overcoming the lack of acidity in benzene rings.

This reaction allows for the regiospecific introduction of electrophiles (E+), enabling the synthesis of 1,2-disubstituted benzenes (e.g., phthalides, salicylates) that are difficult to access via classical Friedel-Crafts chemistry.

DoM Workflow Visualization

Figure 2: Directed Ortho Metalation (DoM) workflow utilizing the diethylbenzamide DMG for regiospecific functionalization.

Experimental Protocols

Protocol A: Green Synthesis of DEET (Catalytic Route)

A sustainable alternative to the standard acid chloride route, utilizing Metal-Organic Frameworks (MOFs).

Reagents: m-Toluic acid (10 mmol), N,N-diethylformamide (180 mmol), TBHP (70% aq), MOF catalyst (bcmim-Cu). Workflow:

-

Charge: Place m-toluic acid (1.4 g) and bcmim-Cu (0.43 g) in a round-bottom flask.

-

Solvent: Add N,N-diethylformamide (20 mL).

-

Reaction: Heat to 100 °C. Slowly add TBHP (4.15 mL) over 180 min using a syringe pump.

-

Workup: Filter the catalyst (reusable). Distill off excess formamide.

-

Purification: Pass residue through a silica pad.

-

Yield: Expect >95% yield of pure N,N-diethyl-3-methylbenzamide.

Protocol B: Ortho-Lithiation of N,N-Diethylbenzamide

Standard procedure for introducing an electrophile at the ortho position.

Reagents: N,N-Diethylbenzamide (1.0 equiv), s-BuLi (1.1 equiv), TMEDA (1.1 equiv), THF (anhydrous). Workflow:

-

Setup: Flame-dry a 2-neck flask under Argon. Add N,N-diethylbenzamide and TMEDA in dry THF.

-

Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

-

Metalation: Add s-BuLi dropwise over 20 mins. The solution may turn yellow/orange, indicating the formation of the ortho-lithio species.

-

Incubation: Stir at -78 °C for 1 hour to ensure complete lithiation.

-

Quench: Add the Electrophile (e.g., Methyl Iodide or DMF) dissolved in THF dropwise.

-

Warming: Allow to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Validation: Verify regioselectivity via ¹H NMR (look for 1,2,3-substitution pattern).

References

-

SNC 80 Structure & Activity: Calderon, S. N., et al. "Probes for narcotic receptor mediated phenomena.[2][4][5] 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A highly selective, nonpeptide delta opioid receptor agonist."[2][3][4][5] Journal of Medicinal Chemistry, 1994.[4][5] Link

-

Toxicity of DEB vs DEET: Vijayaraghavan, R., et al. "Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice."[7][8] Inhalation Toxicology, 2010. Link

-

DoM Mechanism: Snieckus, V. "Directed ortho metalation.[9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link

-

Green Synthesis of DEET: Dhakshinamoorthy, A., et al. "Metal-Organic Frameworks as Solid Catalysts for the Synthesis of Nitrogen-Containing Heterocycles." MDPI Molbank, 2022. Link

-

SNC 80 Signaling: Jutkiewicz, E. M., et al. "The delta-opioid receptor agonist SNC80 synergistically enhances the locomotor-activating effects of some psychomotor stimulants."[1] Journal of Pharmacology and Experimental Therapeutics, 2008. Link

Sources

- 1. The delta-opioid receptor agonist SNC80 [(+)-4-[alpha(R)-alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] synergistically enhances the locomotor-activating effects of some psychomotor stimulants, but not direct dopamine agonists, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 4-(Diethylcarbamoyl)benzoic Acid

This guide provides a comprehensive overview of 4-(Diethylcarbamoyl)benzoic acid, designed for researchers, scientists, and professionals in the field of drug development. The content herein is synthesized from available safety and toxicological data for this compound and structurally related analogs, ensuring a robust framework for its safe and effective utilization in a laboratory setting.

Introduction and Scientific Context

This compound, with a molecular formula of C12H15NO3 and a molecular weight of approximately 221.26 g/mol , is a bespoke chemical entity often utilized in medicinal chemistry and organic synthesis.[1][2][3] Its structural motif, a benzoic acid derivative with a diethylcarbamoyl substituent, makes it a valuable building block for constructing more complex molecular architectures. Understanding its chemical and physical properties is paramount for its effective and safe application in research and development.

This document serves as a technical resource, amalgamating critical safety data, handling protocols, and toxicological insights to empower researchers with the knowledge necessary to mitigate risks and ensure experimental integrity. The information presented is derived from a composite analysis of data for this compound and closely related benzoic acid derivatives.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of a compound is the bedrock of its safe handling. The following table summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 71888-24-9 | [1][] |

| Molecular Formula | C12H15NO3 | [1][2][3] |

| Molecular Weight | 221.26 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | 154-157 °C | |

| Storage Temperature | Room Temperature | [5] |

Toxicological Summary (Based on Analogous Compounds):

While specific toxicological data for this compound is not extensively available, the profiles of related benzoic acid derivatives suggest a low to moderate acute toxicity.[6][7] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[8][9][10][11][12]

-

Acute Oral Toxicity: Benzoic acid derivatives generally exhibit moderate acute oral toxicity.[6]

-

Dermal Toxicity: The acute dermal toxicity is typically low.[6]

-

Inhalation: Inhalation of dust may cause respiratory irritation.[8][9][10][12]

-

Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[8][9][10][11][12]

-

Sensitization: Some related compounds have been shown to cause skin sensitization upon repeated contact.[10]

-

Chronic Toxicity: Prolonged or repeated exposure to some benzoic acid derivatives has been associated with effects on the liver and kidneys in animal studies.[7]

Hazard Identification and Mitigation

Based on the available data for analogous compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

GHS Hazard Statements (Anticipated):

The following workflow diagram illustrates the logical process for risk assessment and control when working with this compound.

Caption: Essential Personal Protective Equipment (PPE).

Handling and Storage Protocol

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. [8][9][13]2. Avoid Contact: Prevent direct contact with skin, eyes, and clothing. [8][13]3. Dust Generation: Avoid creating dust. Use appropriate tools for transferring the solid material.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8] Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place. [8][9][13]2. Incompatibilities: Store away from strong oxidizing agents, acids, and bases. [9][11][13]3. Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [8][9][13]* Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops or persists. [8][9][11][13]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [8][9][11][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8][9][12]

Spill and Waste Disposal

Spill Cleanup:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material to contain the spill. Avoid generating dust.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [8][9][14]Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. [14]

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [8][9]* Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. [8][11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8][9]

Conclusion

This compound is a valuable research chemical that can be handled safely with appropriate precautions. This guide provides a framework for risk assessment and mitigation, emphasizing the importance of engineering controls, personal protective equipment, and adherence to established safety protocols. By integrating these principles into laboratory practice, researchers can confidently and safely advance their scientific endeavors.

References

-

CP Lab Safety. This compound, 98% Purity, C12H15NO3, 25 grams. [Link]

-

PubChem. This compound | C12H15NO3 | CID 12553499. [Link]

-

Australian Government Department of Health. Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]

-

US EPA. Benzoic acid, 4-(dimethylamino)-, 2-ethylhexyl ester - Substance Details. [Link]

-

Acros Organics. 4-(Diethylamino)benzoic acid - SAFETY DATA SHEET. [Link]

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. [Link]

-

OECD Existing Chemicals Database. BENZOATES. [Link]

-

Labbox. Benzoic acid AGR. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C12H15NO3 | CID 12553499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(diethylcarbamoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. 4-[(Diethylcarbamoyl)oxy]benzoic acid | 1204297-93-7 [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. labbox.es [labbox.es]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Amide coupling protocols using 4-(Diethylcarbamoyl)benzoic acid

Application Note: Amide Coupling Protocols Using 4-(Diethylcarbamoyl)benzoic Acid

Introduction & Chemical Context

This compound (CAS: 71888-24-9) is a specialized bifunctional building block used extensively in medicinal chemistry. It features a reactive carboxylic acid moiety and a stable para-diethylamide group.

-

Role in Drug Design: The diethylamide motif is a classic "solubility handle." Unlike a simple phenyl group, the amide is amphiphilic—improving solubility in polar organic solvents while maintaining lipophilicity for membrane permeability (logP modulation). It is often attached to amine-bearing scaffolds to improve pharmacokinetic profiles.

-

Chemical Reactivity: The para-diethylcarbamoyl group is an electron-withdrawing group (EWG) via the carbonyl. This reduces the pKa of the benzoic acid (making it more acidic than unsubstituted benzoic acid) and increases the electrophilicity of the carbonyl carbon during coupling. However, this also makes the activated intermediate more susceptible to hydrolysis if moisture is present.

This guide outlines three distinct protocols for coupling this acid to primary and secondary amines, ranging from high-throughput screening (HTS) methods to scalable process chemistry.

Critical Reaction Considerations

Before selecting a protocol, analyze the electronic and steric nature of your amine partner.

| Factor | Impact on Coupling | Recommended Strategy |

| Electronic Effect | The p-CONEt₂ group activates the acid. If the amine is electron-deficient (e.g., aniline, aminopyridine), the reaction may be sluggish. | Use Protocol A (HATU) or Protocol B (Acid Chloride) to drive conversion. |

| Steric Hindrance | Benzoic acids are inherently more hindered than aliphatic acids. Bulky amines (e.g., tert-butyl amines) exacerbate this. | Avoid carbodiimides (EDC). Use Protocol B (Acid Chloride) for maximum reactivity. |

| Solubility | The starting material is moderately soluble in DCM and highly soluble in DMF/DMSO. | Use DMF for peptide coupling reagents; DCM/THF for acid chloride routes. |

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Research scale (mg to g), library synthesis, and valuable/complex amines.

Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, which reacts rapidly with amines, minimizing racemization (irrelevant here) and maximizing yield.

Materials:

-

This compound (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the active ester.

-

Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Why this works: The electron-withdrawing nature of the diethylamide group makes the HATU-active ester extremely electrophilic, ensuring rapid coupling even with weak nucleophiles.

Protocol B: Scalable Activation (Acid Chloride Method)

Best for: Multi-gram scale-up, sterically hindered amines, or cost-sensitive projects.

Mechanism: Converting the acid to its acid chloride (R-COCl) creates the most reactive electrophilic species possible, overcoming steric bulk and poor nucleophilicity.

Materials:

-

This compound (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (2.0–5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF

-

Triethylamine (Et₃N) or Pyridine (2.0–3.0 equiv)

-

Solvent: DCM (Dichloromethane) or Toluene[4]

Procedure:

-

Acid Chloride Formation: Suspend the acid in dry DCM (or Toluene).[4] Add Thionyl Chloride (3.0 equiv) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The solution should become clear as the acid chloride forms.

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Crucial: SOCl₂ reacts violently with amines). Re-dissolve the crude acid chloride in dry DCM.

-

Coupling: Cool the amine solution (with 2.0 equiv Et₃N in DCM) to 0°C. Dropwise add the acid chloride solution.

-

Completion: Allow to warm to RT and stir for 1–4 hours.

-

Workup: Standard acid/base wash as in Protocol A.

Why this works: The p-diethylcarbamoyl group is stable to SOCl₂, allowing robust conversion to the acid chloride without side reactions.

Protocol C: "Green" & Mild (T3P Method)

Best for: Process chemistry, avoiding toxic byproducts, and easy purification.

Mechanism: T3P (Propylphosphonic anhydride) drives coupling with low toxicity and water-soluble byproducts.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)[3]

-

T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv)

-

Base: Pyridine or DIPEA (3.0 equiv)

-

Solvent: EtOAc or MeTHF (2-Methyltetrahydrofuran)

Procedure:

-

Combine: Mix the acid, amine, and base in EtOAc.

-

Addition: Add T3P solution dropwise at 0°C or RT.

-

Reaction: Stir at RT. If sluggish, heat to 50°C (T3P is thermally stable).

-

Workup: Wash with water. The phosphorus byproducts are water-soluble, leaving the pure amide in the organic layer.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Start Material remains) | Hydrolysis of active ester due to wet solvent. | Dry solvents over molecular sieves.[2] Switch to Protocol B (Acid Chloride) to force reaction. |

| Precipitate forms immediately | Formation of insoluble N-acylurea (if using EDC). | Switch to HATU (Protocol A) or T3P (Protocol C). |

| Impurity: Bis-amide formation | Not possible with this specific acid (only one COOH), but check amine purity. | Ensure the amine partner is pure. |

| Poor Solubility | The diethylamide group is not solubilizing the intermediate enough. | Add DMSO as a co-solvent (up to 20%) or use NMP. |

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate coupling protocol based on the properties of your specific amine partner.

Caption: Decision tree for selecting the optimal amide coupling protocol based on amine sterics, scale, and sensitivity.

References

-

BenchChem. "Application Notes and Protocols for Amide Bond Formation with Benzoic Acid Derivatives." BenchChem Application Library. Link

-

Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. Link

-

Royal Society of Chemistry. "A Protocol for Amide Bond Formation with Electron Deficient Amines."[5] Organic & Biomolecular Chemistry. Link

-

National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." PubMed Central. Link

-

Sigma-Aldrich. "Product Specification: this compound (CAS 71888-24-9)." Merck/Sigma-Aldrich Catalog. Link

Sources

Using EDC/HOBt for coupling 4-(Diethylcarbamoyl)benzoic acid

Executive Summary

This guide details the protocol for coupling 4-(Diethylcarbamoyl)benzoic acid with primary or secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) .[1]

While standard amide couplings are routine, this specific substrate presents a unique "dual-amide" architecture. The starting material already contains a stable diethyl amide at the para position. The objective is to selectively derivatize the carboxylic acid without disturbing the existing amide functionality. The EDC/HOBt system is selected here as the "Goldilocks" reagent: it avoids the harsh acidity of thionyl chloride (which could destabilize the existing amide) and offers a cleaner workup profile than DCC, making it ideal for generating high-purity ligands for fragment-based drug discovery.

Chemical Context & Mechanism[2][3][4][5][6]

Substrate Analysis

-

CAS: 12553499

-

Reactivity Profile: The molecule features a benzoic acid core deactivated by the electron-withdrawing carbonyl of the para-amide group. This lowers the pKa of the carboxylic acid (relative to benzoic acid), making the carboxylate slightly more stable and less nucleophilic. Consequently, pre-activation (forming the active ester before adding the amine) is recommended to drive the reaction forward.

The EDC/HOBt Advantage

We utilize a carbodiimide-mediated activation.[1][4][5][6] EDC acts as a dehydrating agent, but using it alone is risky due to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

-

Role of HOBt: HOBt intercepts the unstable O-acylisourea to form an OBt-active ester. This ester is less prone to rearrangement and highly reactive toward amines.

-

Role of EDC: The byproduct (EDU) is water-soluble, unlike the insoluble urea from DCC, allowing for a "filtration-free" purification via aqueous extraction.[7][8][9]

Mechanistic Pathway

The following diagram illustrates the activation cascade and the suppression of the N-acylurea side product.

Figure 1: The HOBt-mediated rescue of the O-acylisourea intermediate prevents side reactions.

Material Specifications

| Component | Grade/Spec | Purpose |

| This compound | >97% Purity | Substrate. |

| EDC·HCl | High Purity | Coupling agent. Stored at -20°C; hygroscopic. |

| HOBt·H₂O | Wetted (approx 12% H₂O) | Additive. Note: Anhydrous HOBt is explosive; use hydrate. |

| DIPEA (Hünig's Base) | Anhydrous | Neutralizes amine salts (if used). |

| DMF (Dimethylformamide) | Anhydrous, 99.8% | Primary solvent. Solubilizes the aryl acid.[10] |

| DCM (Dichloromethane) | HPLC Grade | Co-solvent (optional) and extraction solvent. |

Experimental Protocol

Scale: 1.0 mmol (approx. 221 mg of acid) Time: 4–16 Hours Temperature: 0°C to Room Temperature (RT)

Step 1: Pre-Activation (Critical for Yield)

-

In a clean, dry round-bottom flask, dissolve 1.0 equiv (221 mg) of this compound in 5 mL of DMF (or 1:1 DMF/DCM).

-

Add 1.2 equiv (162 mg) of HOBt·H₂O . Stir until fully dissolved.

-

Cool the mixture to 0°C in an ice bath.

-

Add 1.2 equiv (230 mg) of EDC·HCl .

-

Checkpoint: Stir at 0°C for 30 minutes. The formation of the OBt-active ester is occurring here.[8][6][11]

Step 2: Coupling[12][13]

-

Prepare the amine:

-

If Amine is a free base: Add 1.1 equiv directly to the reaction mixture.

-

If Amine is a salt (e.g., HCl): Dissolve amine in minimal DMF and add 1.5 equiv of DIPEA . Add this mixture to the reaction.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature .

-

Stir for 4–12 hours .

Step 3: Monitoring (The Self-Validating System)

-

TLC: Use 5% MeOH in DCM. The starting acid (polar) should disappear. The active ester may be visible transiently. The product should be less polar than the acid.

-

LCMS: Look for the mass of Product (M+H). Note: You may see a mass corresponding to the Active Ester if the reaction is incomplete.

Step 4: Workup (Purification by Extraction)

Rationale: This step exploits the chemical properties of the reagents to purify the product without chromatography in many cases.[8]

-

Dilute reaction with 50 mL Ethyl Acetate (EtOAc) .

-

Wash 1 (Acidic): Wash with 20 mL of 0.5 M HCl (or 5% Citric Acid).

-

Removes: Unreacted Amine and excess EDC (protonates them into water layer).

-

-

Wash 2 (Basic): Wash with 20 mL of Saturated NaHCO₃ .

-

Removes: Unreacted Starting Acid and HOBt (deprotonates them into water layer).

-

-

Wash 3 (Neutral): Wash with 20 mL Brine (Saturated NaCl).

-

Removes: Residual water and DMF.

-

-

Dry organic layer over MgSO₄ , filter, and concentrate in vacuo.

Workflow & Decision Logic

This diagram outlines the operational flow and decision points during the synthesis.

Figure 2: Operational workflow with integrated decision checkpoints.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous.[1] EDC is hygroscopic; use fresh reagent. |

| Precipitate in Reaction | Urea Byproduct or Product | If byproduct (EDU), it is water-soluble; proceed to workup.[7][8][9][12][13] If product, filter and wash with water/ether. |

| Racemization | High pH or Over-activation | Not applicable for this achiral acid, but generally: keep base equivalents minimal (1.0-1.5 eq). |

| Emulsion during Workup | DMF presence | Wash the organic layer thoroughly with water (x3) before acid/base washes to remove bulk DMF. |

| Starting Material Remains | Steric Hindrance | If the amine is bulky, switch to HATU (more powerful) or heat to 40°C. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Guide: EDC Crosslinking. Link

-

Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents: Application Guide. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][11][12][14] Tetrahedron, 61(46), 10827-10852. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(dimethylcarbamoyl)benzoic acid | 34231-49-7 [chemicalbook.com]

- 3. This compound | C12H15NO3 | CID 12553499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. peptide.com [peptide.com]

Application Note: One-Pot Synthesis of Diethylbenzamide Derivatives

Abstract

This application note details two distinct, field-validated protocols for the one-pot synthesis of

Introduction & Mechanistic Rationale

The synthesis of diethylbenzamides typically involves the condensation of a benzoic acid derivative with diethylamine. While acid chlorides (via thionyl chloride) are traditional intermediates, they generate hazardous acidic byproducts and require moisture-free handling.

Modern one-pot strategies prioritize Atom Economy and Operational Simplicity .

Mechanism A: Boric Acid Catalysis (Green Route)

This method relies on the reversible formation of a mixed anhydride-like "acyloxyboron" intermediate. Boric acid (

-

Advantages: Low cost, non-toxic catalyst, water is the only byproduct.

-

Limitations: Requires high temperature (reflux); sterically hindered acids may react slowly.

Mechanism B: T3P Activation (Pharma Route)

Propanephosphonic Acid Anhydride (T3P) serves as a potent coupling reagent. It activates the carboxylic acid to form a reactive mixed anhydride.[1]

-

Advantages: Mild conditions (room temp to

), very high yields, low epimerization, and water-soluble byproducts (simplifying workup). -

Limitations: Higher reagent cost compared to boric acid.

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways for both protocols.

Caption: Mechanistic divergence between Boric Acid catalysis (thermal/equilibrium driven) and T3P activation (kinetic/irreversible).

Materials & Equipment

| Component | Grade/Spec | Role |

| Benzoic Acid Deriv. | >98% Purity | Substrate |

| Diethylamine | Reagent Grade (99%) | Nucleophile (BP: 55°C - Handle Cold) |

| Boric Acid | >99% | Catalyst (Protocol A) |

| Toluene | Anhydrous | Solvent (Protocol A - Azeotrope former) |

| T3P | 50% w/w in EtOAc | Coupling Agent (Protocol B) |

| Triethylamine (Et3N) | >99% | Base (Protocol B) |

| Ethyl Acetate | ACS Grade | Solvent (Protocol B) |

Experimental Protocols

Protocol A: Green Catalytic Synthesis (Boric Acid)

Best for: Large scale (>10g), cost-sensitive projects, robust substrates.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Benzoic Acid derivative (50 mmol, 1.0 equiv) and Toluene (100 mL).

-

Catalyst Addition: Add Boric Acid (2.5 mmol, 5 mol%).

-

Amine Addition: Add Diethylamine (60 mmol, 1.2 equiv).

-

Note: Diethylamine is volatile. Add via syringe through a septum or quickly pour into the toluene mixture to minimize evaporation.

-

-

Reaction: Heat the mixture to reflux (

). Maintain vigorous stirring.-

Observation: Water will begin to collect in the Dean-Stark trap.[1]

-

-

Monitoring: Reflux for 12–24 hours until water evolution ceases or TLC indicates consumption of the acid.

-

Workup:

-

Purification: Often not required.[3][4] If necessary, distill under reduced pressure or recrystallize (if solid).

Protocol B: High-Performance T3P Synthesis

Best for: Drug discovery, precious intermediates, parallel synthesis.

-

Setup: 100 mL RBF or reaction vial with stir bar. Nitrogen atmosphere recommended but not strictly required.

-

Charging: Dissolve Benzoic Acid derivative (10 mmol, 1.0 equiv) and Diethylamine (12 mmol, 1.2 equiv) in Ethyl Acetate (30 mL).

-

Base Addition: Add Triethylamine (25 mmol, 2.5 equiv). Cool to

in an ice bath. -

Activation: Dropwise add T3P solution (50% in EtOAc, 15 mmol, 1.5 equiv) over 5-10 minutes.

-

Caution: Exothermic reaction.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Optimization: If conversion is slow (checked by TLC/LCMS), heat to

.

-

-

Workup (Self-Cleaning):

-

Isolation: Dry organic layer (Na2SO4) and concentrate.

Workflow & Logic Diagram

Caption: Decision matrix for selecting the optimal synthesis pathway based on scale and substrate sensitivity.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm; add molecular sieves to the trap. |

| Low Yield (Protocol B) | Steric hindrance | Increase T3P to 2.0 equiv; heat to 60°C; use Pyridine as solvent instead of EtOAc/Et3N. |

| Amine Evaporation | Diethylamine BP is 55°C | In Protocol A, use a highly efficient condenser (double surface). In Protocol B, ensure the vessel is sealed well. |

| Color Formation | Oxidation of amine | Degas solvents with Nitrogen; add antioxidant (e.g., BHT) traces if permissible. |

References

-

Boric Acid Catalysis: Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

-

Green Amidation Review: Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in C–N bond formation for the synthesis of amides. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link

-

T3P Reagent Guide: Archimica. (n.d.). T3P (Propanephosphonic Acid Anhydride) – The Water Scavenger. Link (Note: T3P is a registered trademark of Archimica/Euticals).

-

T3P Application: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Reaction conditions for converting methyl ester to 4-(Diethylcarbamoyl)benzoic acid

Abstract & Introduction

This application note details the chemoselective hydrolysis of methyl 4-(diethylcarbamoyl)benzoate to its corresponding free acid, 4-(diethylcarbamoyl)benzoic acid .

The primary synthetic challenge in this transformation is chemoselectivity . The substrate contains two hydrolyzable functional groups: a methyl ester and a diethyl amide. While esters are generally more labile than amides, harsh conditions (high temperature, strong mineral acids, or large excesses of strong base) can lead to the cleavage of the amide bond, generating the undesired terephthalic acid byproduct.

This guide presents a validated, high-fidelity protocol using Lithium Hydroxide (LiOH) in a THF/Water system. This method is preferred in medicinal chemistry for its mildness, selectivity, and operational simplicity.

Key Chemical Transformation

Strategic Analysis & Reaction Logic

Mechanistic Grounding

The reaction proceeds via a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]

-

Nucleophilic Attack: The hydroxide ion (

) attacks the electrophilic carbonyl carbon of the ester. -

Selectivity Factor: The amide carbonyl is less electrophilic than the ester carbonyl due to the strong resonance donation of the nitrogen lone pair (

). Consequently, at controlled temperatures ( -

Thermodynamic Driving Force: The collapse of the tetrahedral intermediate releases methoxide (

), which immediately deprotonates the newly formed carboxylic acid. This irreversible formation of the carboxylate salt drives the equilibrium to completion.

Reagent Selection Matrix

| Parameter | Recommended: LiOH / THF / H₂O | Alternative: NaOH / MeOH / H₂O | Critical Insight |

| Selectivity | High | Moderate | LiOH is milder; less risk of amide cleavage. |

| Solubility | Excellent | Good | THF solubilizes the lipophilic diethylamide moiety better than MeOH. |

| Workup | Clean Extraction | Precipitation | THF facilitates phase separation during acidic workup. |

| Kinetics | Moderate (1-4 h) | Fast (0.5-2 h) | Slower kinetics allow for better monitoring of selectivity. |

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv).

-

Reagent: Lithium Hydroxide Monohydrate (

), 2.0 - 3.0 equiv. -

Solvents: Tetrahydrofuran (THF) (HPLC grade), Deionized Water.

-

Acid: 1N Hydrochloric Acid (HCl) or 10% Citric Acid (for milder pH adjustment).

Step-by-Step Methodology

Step 1: Solubilization

Dissolve methyl 4-(diethylcarbamoyl)benzoate in THF.

-

Concentration Target: 0.1 M to 0.2 M.

-

Note: Ensure the solid is fully dissolved before adding water to prevent precipitation of the starting material.

Step 2: Reagent Addition

Prepare a solution of

-

Volume Ratio: Target a final solvent ratio of 3:1 or 4:1 (THF:Water) .

-

Add the aqueous LiOH dropwise to the stirring THF solution at Room Temperature (RT).

-

Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds (formation of the polar carboxylate salt).

Step 3: Reaction & Monitoring

Stir the mixture vigorously at RT (

-

Checkpoint: Monitor by TLC or LCMS at t=1 hour.

-

TLC:[2] Eluent 5% MeOH in DCM. The ester (high Rf) should disappear; the product (low Rf, streaks) will appear.

-

LCMS: Look for the disappearance of

(Ester) and appearance of

-

-

Optimization: If conversion is <50% after 2 hours, warm the reaction to 40°C . Do not exceed 50°C to protect the amide.

Step 4: Quenching & Workup (Critical)

-

Concentration: Remove the bulk of the THF using a rotary evaporator (

bath). Do not distill to dryness; leave the aqueous residue. -

Washing (Optional): Dilute the aqueous residue with water and wash once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to

. Slowly add 1N HCl dropwise with stirring until pH 3-4 is reached.-

Why pH 3-4? The pKa of benzoic acid derivatives is ~4.2. Dropping to pH 3 ensures >90% is in the protonated (extractable) form, but avoids extremely acidic conditions that might solubilize the amide as a salt.

-

-

Isolation:

-

Scenario A (Precipitation): If a white solid precipitates, filter, wash with cold water, and dry under vacuum.

-

Scenario B (Extraction - Most Likely): Due to the diethylamide group, the product may remain somewhat soluble in water. Extract the acidified aqueous layer with EtOAc (3x) or DCM (3x) .

-

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for this protocol.

Caption: Logical workflow for chemoselective ester hydrolysis, including thermal feedback loop and isolation decision matrix.

Troubleshooting & Critical Parameters

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Amide Hydrolysis | Temperature too high (>60°C) or Base too strong (NaOH/KOH). | Repeat using LiOH at RT. Strictly control temperature. |

| Incomplete Reaction | Poor solubility of ester in aqueous/organic mix. | Increase THF ratio to 4:1. Ensure vigorous stirring (emulsion). |

| Low Yield (Workup) | Product trapped in aqueous layer (pH too high). | Ensure pH is adjusted to ~3.0. Saturate aqueous layer with NaCl (salting out) before extraction. |

| "Gummy" Product | Impurities or residual solvent. | Triturate the crude solid with Hexanes or Et2O to induce crystallization. |